molecular formula C17H15FN4S B12153196 3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine

3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine

Katalognummer: B12153196
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: WOVUAQIHFNNMLW-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that features a triazole ring, a phenylprop-2-enylthio group, and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenylprop-2-enylthio and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenylprop-2-enylthio group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-phenylprop-2-enylthio-1,2,4-triazole-4-ylamine
  • 5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine
  • 3-((2E)-3-phenylprop-2-enylthio)-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine is unique due to the presence of both the phenylprop-2-enylthio and fluorophenyl groups

Eigenschaften

Molekularformel

C17H15FN4S

Molekulargewicht

326.4 g/mol

IUPAC-Name

3-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H15FN4S/c18-15-10-8-14(9-11-15)16-20-21-17(22(16)19)23-12-4-7-13-5-2-1-3-6-13/h1-11H,12,19H2/b7-4+

InChI-Schlüssel

WOVUAQIHFNNMLW-QPJJXVBHSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Kanonische SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.